1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea
Description
Properties
CAS No. |
32428-86-7 |
|---|---|
Molecular Formula |
C12H24N2O2S |
Molecular Weight |
260.40 g/mol |
IUPAC Name |
1-cyclohexyl-3-[3-(2-hydroxyethoxy)propyl]thiourea |
InChI |
InChI=1S/C12H24N2O2S/c15-8-10-16-9-4-7-13-12(17)14-11-5-2-1-3-6-11/h11,15H,1-10H2,(H2,13,14,17) |
InChI Key |
GCWWUDJEVIFPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCCOCCO |
Origin of Product |
United States |
Preparation Methods
Preparation via Dithiocarbamate Salt and Alkylation
Step 1: Formation of Sodium Dithiocarbamate Salt
Cyclohexylamine is reacted with carbon disulfide in the presence of sodium hydroxide in water, producing sodium N-cyclohexyldithiocarbamate.Step 2: Alkylation with a Hydroxyethoxypropyl Derivative
The sodium dithiocarbamate salt is then treated with an alkylating agent containing the 3-(2-hydroxyethoxy)propyl moiety, such as 3-(2-hydroxyethoxy)propyl chloride or a suitable ester. This reaction proceeds under stirring at controlled temperatures (often below 50 °C) to avoid decomposition.Step 3: Isolation and Purification
The resulting thiourea derivative precipitates out or is extracted using organic solvents. It is then purified by recrystallization from solvent mixtures like isopropanol/water or benzene/gasoline mixtures.
Alternative Method: Reaction of Amines with Isothiocyanates
Step 1: Synthesis of 3-(2-hydroxyethoxy)propyl Isothiocyanate
This intermediate can be prepared by reacting the corresponding amine with thiophosgene or other suitable reagents.Step 2: Nucleophilic Addition
Cyclohexylamine is reacted with the 3-(2-hydroxyethoxy)propyl isothiocyanate in an appropriate solvent (e.g., ethanol or aqueous medium) at room temperature or slightly elevated temperatures to yield the target thiourea.Step 3: Purification
The product is isolated by filtration or extraction and purified by recrystallization.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Water, ethanol, isopropanol, benzene mixtures | Choice depends on solubility and safety |
| Temperature | 0–60 °C | Controlled to prevent side reactions |
| Reaction Time | 1–4 hours | Monitored by TLC or other analytical methods |
| pH | Slightly alkaline (pH 8–10) | Ensures formation of dithiocarbamate salt |
| Molar Ratios | Amine : CS2 : Alkylating agent = 1:1:1 | Stoichiometric balance for optimal yield |
| Purification Method | Recrystallization, vacuum filtration | Solvent choice affects purity and yield |
Example Synthesis Data from Related Thiourea Derivatives
| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Purification Solvent |
|---|---|---|---|---|
| N,N'-di-n-butyl-thiourea | n-Butylamine, CS2, sodium chloroacetate | 85 | 63–64 | Benzene/gasoline (1:2) |
| N,N'-di-n-octyl-thiourea | n-Octylamine, CS2, 1,3-propanesultone | 78 | 52–53 | Isopropanol/water (4:1) |
| N,N'-di-n-dodecyl-thiourea | n-Dodecylamine, CS2, sodium hydroxide | 80 | Not specified | Not specified |
Analytical and Research Findings
The reaction proceeds via initial formation of an isothiocyanic acid ester intermediate under alkaline conditions, which then reacts with the amine to form the thiourea derivative.
The use of aqueous media and low temperatures reduces side reactions and facilitates isolation of crystalline products.
Purification by recrystallization from mixed solvents improves product purity and yield.
The described methods are adaptable to thioureas bearing hydroxyalkyl substituents, such as the 3-(2-hydroxyethoxy)propyl group in the target compound.
Summary Table of Preparation Methodology for 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Formation of dithiocarbamate salt | Cyclohexylamine + CS2 + NaOH in water, stir at 0–25 °C | Sodium N-cyclohexyldithiocarbamate formed |
| Alkylation | Addition of 3-(2-hydroxyethoxy)propyl chloride or ester, stir at 25–50 °C | Thiourea derivative formed |
| Isolation | Cooling, filtration or extraction | Crude product obtained |
| Purification | Recrystallization from isopropanol/water or benzene mixtures | Pure 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea |
Chemical Reactions Analysis
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Scientific Research Applications
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
1-Cyclohexyl-3-(3-methoxypropyl)-1-[(8-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea
- Key Differences: Substitution: The propyl chain bears a methoxy group instead of a 2-hydroxyethoxy group. Additional Group: A bulky 8-methyl-2-oxoquinolinylmethyl moiety is attached to the thiourea nitrogen.
- The quinolinylmethyl group introduces aromaticity and steric bulk, likely improving target binding specificity (e.g., enzyme inhibition) .
1-(3-(1H-Imidazol-1-yl)propyl)-3-(3,4-dimethoxyphenyl)thiourea
- Key Differences :
- Substituents: An imidazole ring (basic, hydrogen-bonding) and dimethoxyphenyl group (electron-rich, hydrophobic).
- Impact :
1-Cyclohexyl-3-phenylthiourea
- Key Differences :
- Simplified Structure: A phenyl group replaces the hydroxyethoxypropyl chain.
- Impact :
Physicochemical and Analytical Properties
Biological Activity
1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and antiviral activities, supported by data tables and case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antibacterial Activity
Thiourea derivatives, including 1-cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea, have shown significant antibacterial properties. A study highlighted the minimum inhibitory concentration (MIC) of various thiourea compounds against common pathogens:
| Compound | Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | P. aeruginosa | 50 | 24 |
| Compound C | S. typhi | 45 | 30 |
| Compound D | K. pneumoniae | 55 | 19 |
These results indicate that thiourea derivatives can be as effective as standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied, with findings suggesting that they can inhibit cancer cell proliferation through various mechanisms. The following table summarizes the IC50 values for different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea | MCF-7 (breast cancer) | 10 |
| Compound E | PC-3 (prostate cancer) | 15 |
| Compound F | HCT116 (colon cancer) | 12 |
The compound demonstrated significant cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent .
Antiviral Activity
Research on the antiviral activity of thiourea derivatives has revealed promising results against various viral pathogens. For instance, a study assessed the anti-HCV activity of several thiourea compounds:
| Compound | Virus | EC50 (µg/mL) |
|---|---|---|
| 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea | Hepatitis C Virus | 25 |
| Compound G | HIV | 30 |
These findings suggest that this compound may inhibit viral replication, making it a candidate for further antiviral research .
The biological activity of 1-cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea is attributed to its ability to interact with specific molecular targets. Studies have indicated that thiourea derivatives may induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation and angiogenesis. For example, the compound was shown to increase lactate dehydrogenase (LDH) levels in treated MCF-7 cells, indicating cell membrane damage and subsequent cytotoxicity .
Case Studies
A notable case study involved the treatment of human leukemia cell lines with thiourea derivatives, where one derivative exhibited an IC50 value as low as 1.50 µM, demonstrating potent anticancer effects. Additionally, the compound's efficacy was compared to other known anticancer agents, revealing superior activity against certain cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
